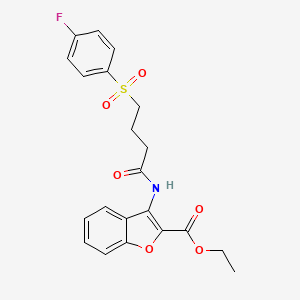
Ethyl 3-(4-((4-fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-((4-fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C21H20FNO6S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 3-(4-((4-fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological profile, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H20FNO4S and its structure features a benzofuran core with a sulfonamide moiety and an ethyl ester group. The presence of the fluorophenyl group is significant for its biological activity, potentially enhancing binding affinity to biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzofuran derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, benzofuran-based compounds have demonstrated promising AChE inhibition, suggesting that this compound may also possess similar properties .
- Antimicrobial Activity : Compounds within this structural class have been evaluated for their antibacterial properties against various strains including E. coli and B. subtilis. Preliminary studies suggest that modifications in the benzofuran structure can lead to enhanced antimicrobial efficacy .
Biological Activity Data
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of related benzofuran compounds in a mouse model of Alzheimer's disease. The results showed significant improvements in memory and cognitive function, attributed to the inhibition of AChE and modulation of neuroinflammatory pathways .
- Antidiabetic Properties : Another investigation focused on the metabolic effects of similar compounds in diabetic models. The results indicated that these compounds improved insulin sensitivity and reduced blood glucose levels, likely through the modulation of insulin signaling pathways .
- Antimicrobial Efficacy : In comparative studies against standard antibiotics, certain derivatives exhibited comparable or superior activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
Propriétés
IUPAC Name |
ethyl 3-[4-(4-fluorophenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO6S/c1-2-28-21(25)20-19(16-6-3-4-7-17(16)29-20)23-18(24)8-5-13-30(26,27)15-11-9-14(22)10-12-15/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWPYZUHNSDFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













